molecular formula C8H10O4S B8526989 2,4-Dimethoxybenzenesulfinic acid

2,4-Dimethoxybenzenesulfinic acid

Cat. No.: B8526989
M. Wt: 202.23 g/mol
InChI Key: OTNHRMBTQWQKMB-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenesulfinic acid is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

2,4-dimethoxybenzenesulfinic acid

InChI

InChI=1S/C8H10O4S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,1-2H3,(H,9,10)

InChI Key

OTNHRMBTQWQKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, a mixture containing 35.8 g (0.15 moles) of 2,4-dimethoxy-benzenesulfonyl chloride and 56 g (0.45 moles) of sodium sulfite is shaken for 3 hours with 100 g of ice until complete solution is obtained. The solution is maintained alkaline by adding 5% sodium hydroxide (to prevent formation of sulfur dioxide) and kept cold by adding additional ice (higher temperatures may cause hydrolysis of the sulfonyl chloride). At the end of 3 hours unreacted 2,4-dimethoxybenzenesulfonyl chloride can be filtered off and the filtrate acidified with cold concentrated hydrochloric acid to yield a white crystalline precipitate of 2,4-dimethoxybenzenesulfinic acid, m.p. 89-91° C. (lit. 92° C.). The 2,4-demethoxybenzene-sulfinic acid is suspended in water and an equimolar quantity of sodium carbonate added in small portions to dissolve the sulfinic acid. The condensation of the sodium salt of the sulfinic acid with ortho-dinitrobenzene can be carried out by refluxing equimolar amounts of the two for 4 hours. Upon cooling the mixture is filtered and the solid residue recovered and crystallized using acetic acid to yield white shiny crystals of 2,4-dimethoxy-2′-nitrobiphenyl sulfone having a melting point of from about 157.5° C. to about 158.5° C.
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35.8 g
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56 g
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100 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an aqueous solution containing 129 g (0.974 mole) of sodium sulfite were added in small amounts and with stirring 115 g (0.487 mole) of 2,4-dimethoxy benzenesulfonyl chloride. During this operation, the pH was kept alkaline by the addition of caustic soda. After standing for 3 h, the reaction medium was filtered. The filtrate was acidified with 2N sulfuric acid until the precipitation of the sulfinic acid.
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129 g
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115 g
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